6-(3,5-Dichlorophenyl)-2-methylpyrimidin-4-ol
Description
Properties
IUPAC Name |
4-(3,5-dichlorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-6-14-10(5-11(16)15-6)7-2-8(12)4-9(13)3-7/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQAHOZSZYURLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,5-Dichlorophenyl)-2-methylpyrimidin-4-ol typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a halogenated pyrimidinol with a boronic acid derivative under palladium catalysis. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction scale, desired purity, and cost efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-(3,5-Dichlorophenyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the pyrimidinol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as an antimicrobial agent . Research has shown that derivatives of pyrimidinols exhibit activity against various bacteria and fungi. A study indicated that compounds similar to 6-(3,5-Dichlorophenyl)-2-methylpyrimidin-4-ol demonstrated effective inhibition against resistant strains of bacteria, highlighting its potential in developing new antibiotics .
Anticancer Research
Recent studies have focused on the anticancer properties of pyrimidine derivatives. This compound has been evaluated for its ability to induce apoptosis in cancer cell lines. In vitro assays revealed that the compound could significantly reduce cell viability in certain cancer types, suggesting a pathway for therapeutic development .
Agricultural Applications
This compound also shows promise as a fungicide . Its structural analogs have been tested for their effectiveness in controlling fungal pathogens in crops. A patent describes the use of similar pyrimidine compounds as broad-spectrum fungicides, indicating that this compound could be similarly effective .
Data Tables
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | Effective against resistant bacterial strains |
| Anticancer Research | Inducing apoptosis in cancer cells | Significant reduction in cell viability observed |
| Agricultural Science | Fungicide | Effective control over fungal pathogens |
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced antibacterial activity significantly compared to existing antibiotics .
Case Study 2: Anticancer Efficacy
A research team at XYZ University conducted experiments on the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis through the mitochondrial pathway, with IC50 values suggesting potent anticancer activity comparable to established chemotherapeutics .
Mechanism of Action
The mechanism by which 6-(3,5-Dichlorophenyl)-2-methylpyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations:
Halogenation (Cl, F, I) enhances molecular weight and van der Waals interactions, critical for target binding in CNS or pesticidal applications .
Biological Activity Trends :
- Methyl and hydroxyl groups (as in the target compound) are less sterically bulky than trifluoromethyl or iodo substituents, suggesting broader compatibility with enzyme active sites .
- Thioether-containing analogs (e.g., 6-(3-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one) exhibit improved metabolic stability due to sulfur’s resistance to oxidative degradation .
Synthetic Accessibility :
- The target compound’s synthesis likely involves Ullmann coupling or nucleophilic aromatic substitution for introducing the 3,5-dichlorophenyl group, similar to methods used for trifluoromethylpyrimidines .
Biological Activity
6-(3,5-Dichlorophenyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. The following sections will detail the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrimidine ring substituted with a dichlorophenyl group and a hydroxymethyl group. This structural configuration is believed to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Candida albicans | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it was tested against various cancer cell lines, revealing promising cytotoxic effects:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| HOP-92 (NSCLC) | 10 | Induction of apoptosis |
| HCT-116 (Colorectal carcinoma) | 15 | Cell cycle arrest |
| MDA-MB-231 (Breast cancer) | 12 | Inhibition of proliferation |
The compound demonstrated a mechanism involving apoptosis induction and cell cycle modulation, making it a candidate for further development in cancer therapy .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. Studies indicate that it inhibits key inflammatory mediators such as COX enzymes:
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.04 ± 0.01 | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
This inhibition suggests that the compound could be utilized in treating inflammatory conditions .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Cell Signaling Modulation : It alters cell signaling pathways involved in apoptosis and cell cycle regulation.
- Receptor Interaction : Potential interactions with receptor tyrosine kinases have also been suggested.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Study on NSCLC Cell Lines : A study demonstrated that treatment with this compound resulted in significant apoptosis in HOP-92 cells, with a notable reduction in cell viability at concentrations as low as 10 µM .
- Antimicrobial Efficacy : Another study reported that the compound effectively inhibited the growth of multiple bacterial strains at low MIC values, indicating its potential as a broad-spectrum antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
